molecular formula C10H12N2O4S B11858427 Quinoline, 5-amino-6-methyl-, sulfate CAS No. 93687-26-4

Quinoline, 5-amino-6-methyl-, sulfate

Cat. No.: B11858427
CAS No.: 93687-26-4
M. Wt: 256.28 g/mol
InChI Key: UMMBIQZQLNJSFE-UHFFFAOYSA-N
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Description

Quinoline, 5-amino-6-methyl-, sulfate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. The sulfate form of this compound enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 5-amino-6-methyl-, sulfate, can be achieved through various methods. Traditional methods include the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods often require harsh reaction conditions, such as high temperatures and strong acids.

Recent advances have focused on greener and more sustainable methods. For instance, microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored. These methods offer advantages such as reduced reaction times, lower energy consumption, and minimal environmental impact .

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems has improved the efficiency and scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 5-amino-6-methyl-, sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Quinoline, 5-amino-6-methyl-, sulfate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Quinoline, 5-amino-6-methyl-, sulfate involves its interaction with various molecular targets. In antimicrobial applications, it can inhibit the synthesis of nucleic acids and proteins in microorganisms. In anticancer research, it may induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a broad range of applications.

    8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    Quinoline-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

Quinoline, 5-amino-6-methyl-, sulfate stands out due to its enhanced solubility and specific functional groups, which provide unique reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

93687-26-4

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

6-methylquinolin-5-amine;sulfuric acid

InChI

InChI=1S/C10H10N2.H2O4S/c1-7-4-5-9-8(10(7)11)3-2-6-12-9;1-5(2,3)4/h2-6H,11H2,1H3;(H2,1,2,3,4)

InChI Key

UMMBIQZQLNJSFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)N.OS(=O)(=O)O

Origin of Product

United States

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